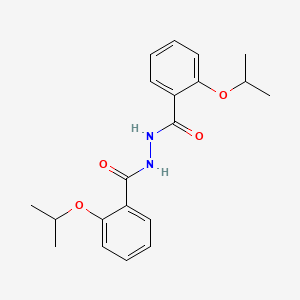![molecular formula C15H26OSi B14312915 tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane CAS No. 112471-50-8](/img/structure/B14312915.png)
tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a phenylpropan-2-yloxy group attached to a silicon atom. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Métodos De Preparación
The synthesis of tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane can be achieved through several routes. One common method involves the reaction of tert-butyl(dimethyl)silanol with 1-phenylpropan-2-ol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a dehydrating agent to drive the reaction to completion.
Análisis De Reacciones Químicas
tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the silicon-oxygen bond to a silicon-hydrogen bond, forming silanes.
Substitution: The phenylpropan-2-yloxy group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis, allowing for selective reactions to occur without interference from these functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals, where the silicon atom provides unique properties to the final product.
Medicine: In medicinal chemistry, this compound can be used to modify the pharmacokinetic properties of drug candidates, improving their stability and bioavailability.
Industry: It is used in the production of specialty chemicals, including silicone-based materials and coatings, where its unique reactivity and stability are advantageous.
Mecanismo De Acción
The mechanism by which tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond can undergo hydrolysis or condensation reactions, leading to the formation of silanols or siloxanes. These reactions can influence the reactivity and stability of the compound, making it useful in various applications.
Comparación Con Compuestos Similares
tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane can be compared with other organosilicon compounds, such as:
tert-Butyl(dimethyl)[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane: This compound features a bicyclic structure, providing different steric and electronic properties compared to the phenylpropan-2-yloxy group.
tert-Butyl 4-phenoxyphenyl ketone: This compound contains a phenoxy group instead of a phenylpropan-2-yloxy group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of a tert-butyl group, two methyl groups, and a phenylpropan-2-yloxy group, which provides a balance of steric hindrance and electronic effects, making it versatile in various chemical reactions and applications.
Propiedades
Número CAS |
112471-50-8 |
|---|---|
Fórmula molecular |
C15H26OSi |
Peso molecular |
250.45 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(1-phenylpropan-2-yloxy)silane |
InChI |
InChI=1S/C15H26OSi/c1-13(12-14-10-8-7-9-11-14)16-17(5,6)15(2,3)4/h7-11,13H,12H2,1-6H3 |
Clave InChI |
FVZRCCFPCDUQOC-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
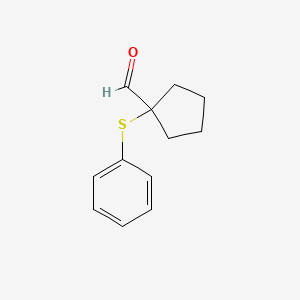
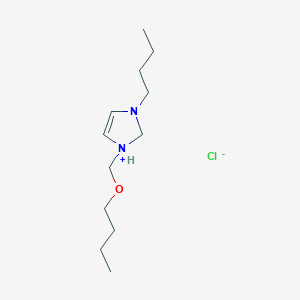
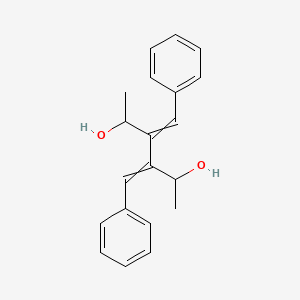
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
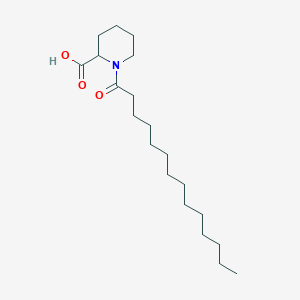
silane](/img/structure/B14312892.png)
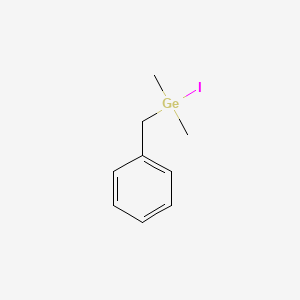

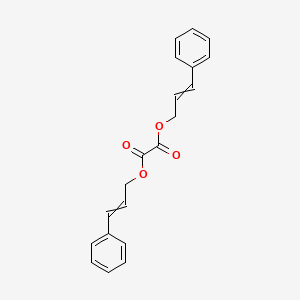
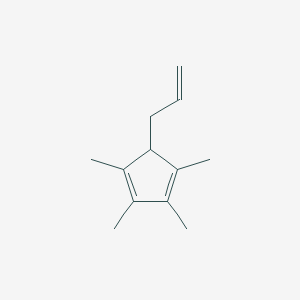
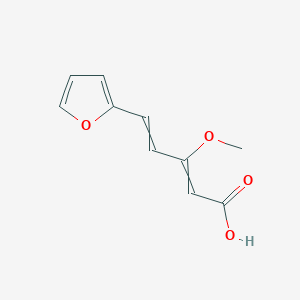
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
